
N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a carboxamide group, and a substituted phenyl ring with chlorine and cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under suitable conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide
- N-(3-chloro-4-methylphenyl)biphenyl-4-carboxamide
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)biphenyl-4-carboxamide is unique due to the presence of both chlorine and cyano groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13ClN2O |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H13ClN2O/c21-19-12-18(11-10-17(19)13-22)23-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,(H,23,24) |
InChI Key |
NOZXACRHLBNLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


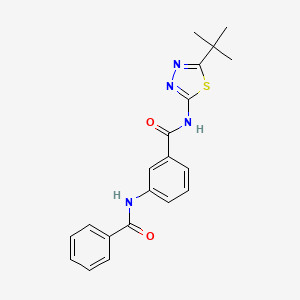
![2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170980.png)
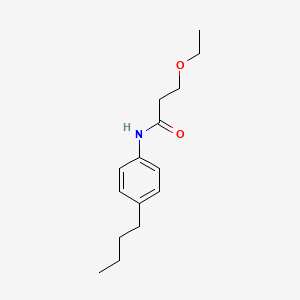
![2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11170991.png)
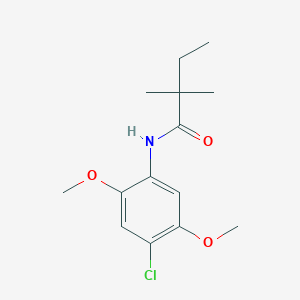
![1-cyclopentyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11171006.png)
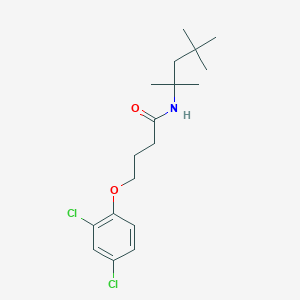

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171032.png)
![Ethyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B11171034.png)
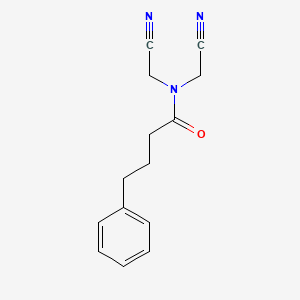
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11171040.png)
![2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11171043.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171051.png)
